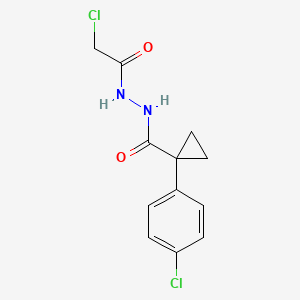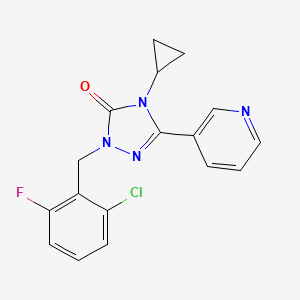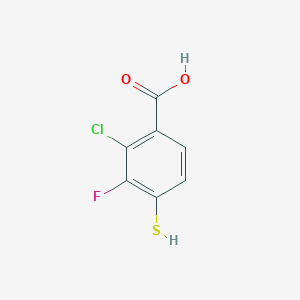
N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide is a useful research compound. Its molecular formula is C12H12Cl2N2O2 and its molecular weight is 287.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Cyclopropane derivatives, including those related to N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide, have been synthesized through various methods, showcasing the versatility and reactivity of these compounds. For instance, research has explored the cyclopropanation of unsaturated sugars with ethyl diazoacetate, leading to ester-substituted 1,2-C-methylene carbohydrates, demonstrating the cyclopropane ring's synthetic utility (Hoberg & Claffey, 1996). Another study focused on the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride, highlighting the functional versatility of cyclopropane derivatives (Garve et al., 2014).
Biological Evaluation
Cyclopropane derivatives have been evaluated for various biological activities, including their role as enzyme inhibitors and potential therapeutic agents. A study on bromophenol derivatives with cyclopropyl moiety revealed that these compounds are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Structural Analysis and Reactivity
The structural analysis and reactivity of cyclopropane derivatives have been a subject of interest, with studies focusing on the crystal structure, molecular conformation, and unique reactivity patterns of these compounds. For example, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives provided insights into the molecular structure and stabilization mechanisms through intramolecular hydrogen bonding (Özer et al., 2009).
Potential Antitumor Activities
Research has also explored the synthesis of pyrazole derivatives from cyanoacetylhydrazine, leading to compounds with significant antitumor activity against various human tumor cell lines. This indicates the potential of cyclopropane and related derivatives in developing new chemotherapeutic agents (Mohareb et al., 2012).
Propiedades
IUPAC Name |
N'-(2-chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-7-10(17)15-16-11(18)12(5-6-12)8-1-3-9(14)4-2-8/h1-4H,5-7H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNXSVSOQYIWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2915789.png)
![2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2915790.png)



![3-[(4-Chlorophenyl)methyl]aniline](/img/structure/B2915797.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)





